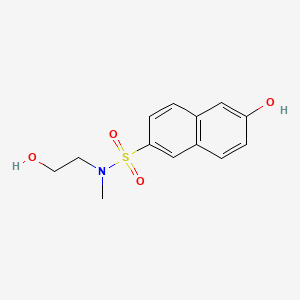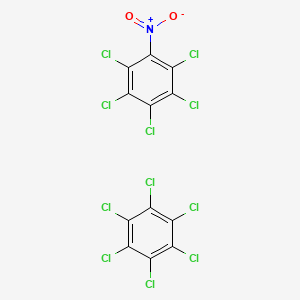
(E)-9-Bromonon-5-en-3-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-9-Bromonon-5-en-3-yne is an organic compound characterized by the presence of a bromine atom attached to a non-5-en-3-yne structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-9-Bromonon-5-en-3-yne typically involves the bromination of non-5-en-3-yne. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction is often conducted at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-9-Bromonon-5-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding non-5-en-3-yne.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in suitable solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-9-Bromonon-5-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-9-Bromonon-5-en-3-yne involves its interaction with various molecular targets. The bromine atom can participate in electrophilic addition reactions, while the alkyne and alkene moieties provide sites for further chemical modifications. These interactions can influence biological pathways and enzyme activities, making the compound valuable for mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
(E)-9-Chloronon-5-en-3-yne: Similar structure but with a chlorine atom instead of bromine.
(E)-9-Iodonon-5-en-3-yne: Contains an iodine atom, offering different reactivity and properties.
(E)-9-Fluoronon-5-en-3-yne: Features a fluorine atom, which can significantly alter the compound’s behavior.
Uniqueness: (E)-9-Bromonon-5-en-3-yne is unique due to the specific reactivity of the bromine atom, which can undergo a wide range of chemical transformations. This versatility makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58763-65-8 |
|---|---|
Molekularformel |
C9H13Br |
Molekulargewicht |
201.10 g/mol |
IUPAC-Name |
(E)-9-bromonon-5-en-3-yne |
InChI |
InChI=1S/C9H13Br/c1-2-3-4-5-6-7-8-9-10/h5-6H,2,7-9H2,1H3/b6-5+ |
InChI-Schlüssel |
PDHRGQPBXCFTQB-AATRIKPKSA-N |
Isomerische SMILES |
CCC#C/C=C/CCCBr |
Kanonische SMILES |
CCC#CC=CCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B13765696.png)










![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)
